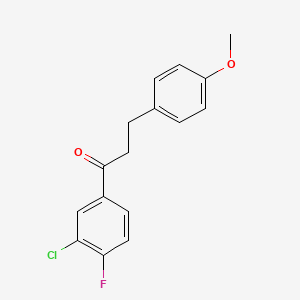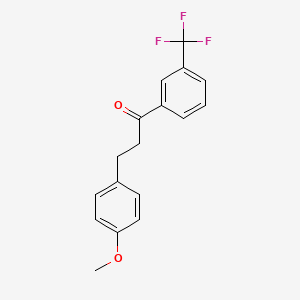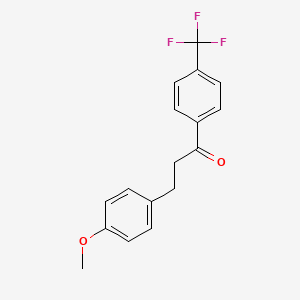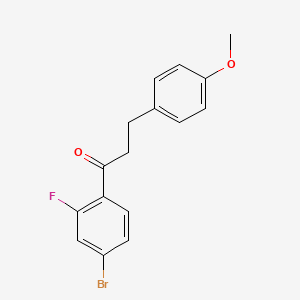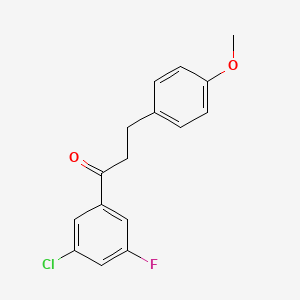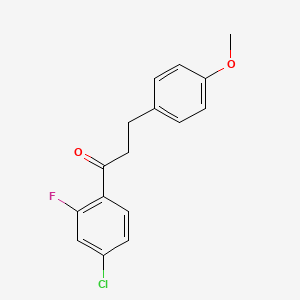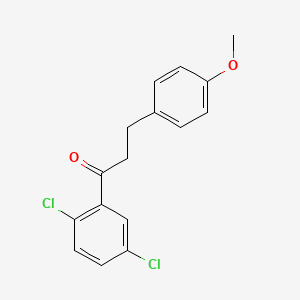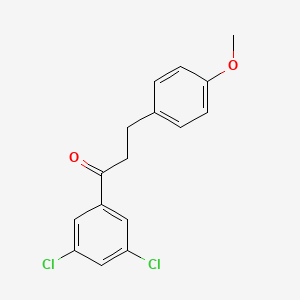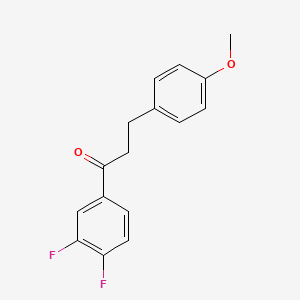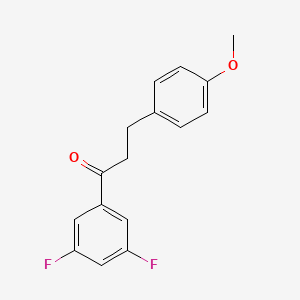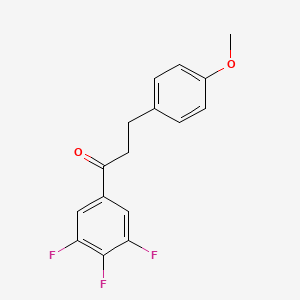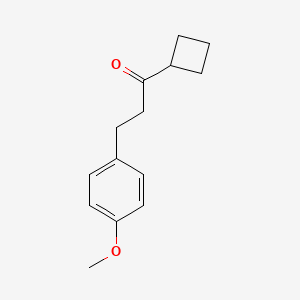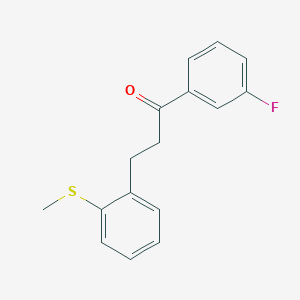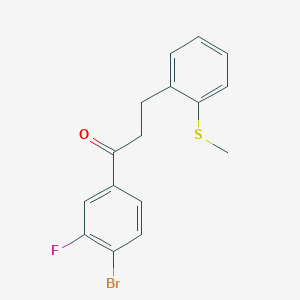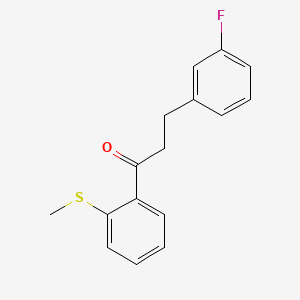
3-(3-Fluorophenyl)-2'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-Fluorophenyl)-2'-thiomethylpropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated thiophene derivatives and related compounds, which can provide insights into the chemical behavior and properties of similar compounds. Fluorinated organic compounds are of significant interest due to their potential applications in medicine, agriculture, and materials science. The introduction of fluorine atoms into organic molecules often imparts new functions and enhances performance due to the unique properties of fluorine .
Synthesis Analysis
The synthesis of fluorinated thiophene derivatives can involve multiple steps, including protection of certain positions on the thiophene ring, halogen exchange reactions, and catalytic processes. For example, the synthesis of "3-Fluoro-4-hexylthiophene" required perbromination followed by protection and bromine/fluorine exchange . Similarly, the synthesis of "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone" involved a reaction with dry ethanol and orthophosphoric acid, followed by purification steps . These methods highlight the complexity and specificity required in synthesizing fluorinated thiophene compounds.
Molecular Structure Analysis
The molecular structure of fluorinated thiophene derivatives is crucial for their applications. X-ray diffraction studies are commonly used to determine the crystal structure of these compounds, providing detailed information about their molecular geometry. For instance, the crystal structure of "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone" was determined using X-ray diffraction, revealing a yellow block-shaped crystal with specific dimensions . The molecular structure influences the physical and chemical properties and potential applications of the compound.
Chemical Reactions Analysis
Fluorinated thiophene derivatives can undergo various chemical reactions, including electropolymerization and multiple arylation processes. However, some fluorinated thiophenes, such as "3-Fluoro-4-hexylthiophene," have shown challenges in electropolymerization . On the other hand, compounds like "2-Hydroxy-2-methylpropiophenone" can undergo multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to the formation of complex products . These reactions are essential for the development of new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated thiophene derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's reactivity, stability, and electronic properties. For example, the copolymerization of fluorinated thiophenes can result in materials with high conductivity and excellent ambient stability . The introduction of fluorine into organic compounds can also lead to the development of new biosynthetic strategies, as seen in the biocatalytic synthesis of "2-fluoro-3-hydroxypropionic acid" . Understanding these properties is crucial for the application of these compounds in various fields.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications :
- Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds, including derivatives structurally similar to 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone, for antiandrogen activity. They found that certain derivatives exhibited potent antiandrogenic properties, suggesting potential applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research underscores the potential of fluorophenyl derivatives in developing cancer therapies (Schroeder et al., 2009).
Material Science :
- Topal et al. (2021) synthesized 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its derivatives, demonstrating their potential in energy storage and electrochromic device applications due to their electrochemical and spectroelectrochemical properties (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).
- Wei et al. (2006) explored the electrochemical polymerization of 3-(4-fluorophenyl)thiophene derivatives, highlighting their suitability for electrochemical capacitor applications due to good electrochemical behaviors and high conductivity (Wei, Xu, Hou, Zhou, & Pu, 2006).
Analytical Chemistry :
- Genthner, Townsend, and Chapman (1989) utilized isomeric fluorophenols, structurally similar to 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone, to investigate the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium. This study contributes to our understanding of the biodegradation of aromatic compounds (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle and store the compound safely.
Zukünftige Richtungen
This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its behavior, and ways its synthesis or use could be improved.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLZLXYGICVQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644521 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2'-thiomethylpropiophenone | |
CAS RN |
898788-97-1 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

